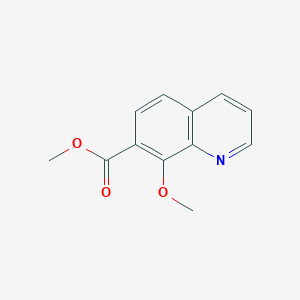
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is an aromatic heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinoline ring, along with a hydroxyl group at the 1st position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of isoquinoline derivatives, which can be achieved using reagents such as Selectfluor® in the presence of a suitable solvent like acetonitrile . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while oxidation and reduction reactions can produce ketones or alkanes, respectively.
Applications De Recherche Scientifique
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and hydroxyl groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)isoquinoline
Comparison: Compared to similar compounds, 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of the hydroxyl group at the 1st position, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other trifluoromethylated isoquinolines and quinolines, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H5ClF3NO |
|---|---|
Poids moléculaire |
247.60 g/mol |
Nom IUPAC |
4-chloro-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) |
Clé InChI |
DNVVPIHSYZYHRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)




![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)





